D-Galactose-6-O-sulphate sodium salt

Descripción general

Descripción

D-Galactose-6-O-sulphate sodium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a diagnostic agent to measure the level of galactose in blood and tissues . The enzyme that hydrolyzes D-galactose-6-O-sulphate, galactose oxidase, is present in leukocytes .

Molecular Structure Analysis

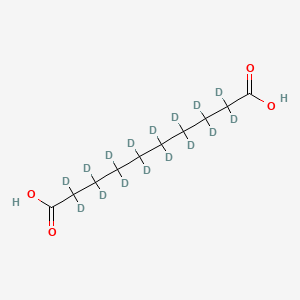

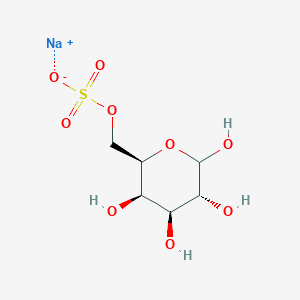

The molecular weight of D-Galactose-6-O-sulphate sodium salt is 282.20 and its formula is C6H11NaO9S . The SMILES representation is O=CC@HC@@HC@@HC@HCOS(=O)(O[Na])=O .Aplicaciones Científicas De Investigación

Marine Biotechnology and Carrageenans

D-Galactose-6-O-sulphate: is a key component in the structure of carrageenans , which are sulfated polysaccharides isolated from marine red algae . These compounds have a backbone of D-galactose and are used extensively due to their biocompatibility and physicochemical properties. They serve as emulsifying, thickening, gelling, and stabilizing agents, particularly in the food, pharmaceutical, and cosmetic industries .

Drug Delivery Systems

The compound’s ability to function as a ligand for targeting cells that express galactose receptors, such as hepatocytes and certain cancer cells, makes it a valuable scaffold for drug delivery systems . By attaching D-Galactose-6-O-sulphate to drugs or drug-loaded nanoparticles, it enhances cellular uptake and improves the efficiency of drug delivery to target cells .

Diagnostic Applications

D-Galactose-6-O-sulphate: is utilized in diagnostic tests, such as the galactose elimination capacity test, to evaluate liver function and assess liver disease as well as hepatic functional reserve . This application underscores the compound’s role in medical diagnostics and its potential in monitoring and managing liver-related conditions.

Theranostics

Combining therapeutic and diagnostic capabilities, D-Galactose-6-O-sulphate can be used to design theranostic agents. These agents are particularly useful in personalized medicine, where they can deliver drugs while simultaneously monitoring the treatment’s effectiveness .

Glycan Sulfatide Recognition

This compound aids in differentiating glycan sulfatide recognition and binding sites. It’s instrumental in studying the structure and biochemistry of carrageenans and galactans, which are important in understanding cell surface interactions and signaling .

Biomedical Research

In biomedical research, D-Galactose-6-O-sulphate is used as a diagnostic agent to measure the level of galactose in blood and tissues. The enzyme galactose oxidase, which hydrolyzes this compound, is present in leukocytes and chorionic villi, indicating its significance in biological processes .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZWUBBFWXXKZ-HLTNBIPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746655 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactose-6-O-sulphate sodium salt | |

CAS RN |

125455-62-1 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)

![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)